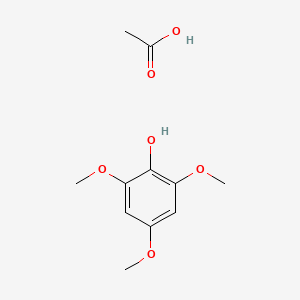
Acetic acid;2,4,6-trimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2,4,6-trimethoxyphenol is a compound that combines the properties of acetic acid and 2,4,6-trimethoxyphenol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 2,4,6-trimethoxyphenol is a phenolic compound with three methoxy groups attached to the benzene ring. This combination results in a compound with unique chemical and physical properties that make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4,6-trimethoxyphenol typically involves the esterification of acetic acid with 2,4,6-trimethoxyphenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can improve the sustainability of the process by reducing the need for corrosive liquid acids.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2,4,6-trimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group in acetic acid can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the methoxy groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Phenolic derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2,4,6-trimethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;2,4,6-trimethoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can modulate the activity of enzymes and signaling pathways involved in inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethoxyphenol: Shares the same phenolic structure but lacks the acetic acid moiety.
Acetic Acid: A simple carboxylic acid without the phenolic structure.
2,4,6-Trimethylphenol: Similar phenolic structure but with methyl groups instead of methoxy groups.
Uniqueness
Acetic acid;2,4,6-trimethoxyphenol is unique due to the combination of the acidic and phenolic properties, which enhances its reactivity and potential applications. The presence of methoxy groups also increases its solubility in organic solvents, making it more versatile in various chemical processes.
Eigenschaften
CAS-Nummer |
30225-90-2 |
|---|---|
Molekularformel |
C11H16O6 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
acetic acid;2,4,6-trimethoxyphenol |
InChI |
InChI=1S/C9H12O4.C2H4O2/c1-11-6-4-7(12-2)9(10)8(5-6)13-3;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
BKBIMROPWPCZRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=CC(=C(C(=C1)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


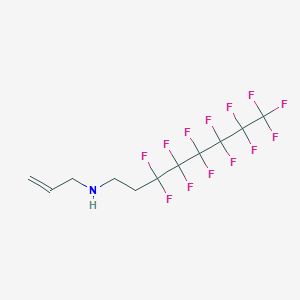


![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)



![Piceno[3,4-b]oxirene](/img/structure/B14689117.png)

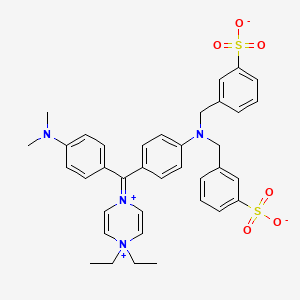
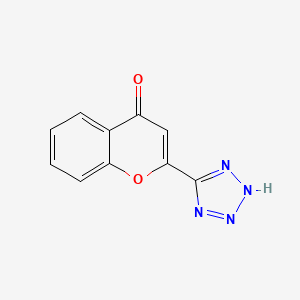
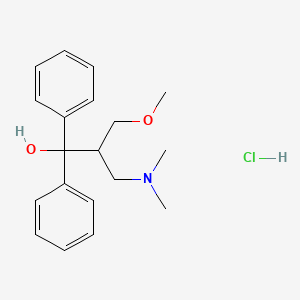
![2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile](/img/structure/B14689136.png)

